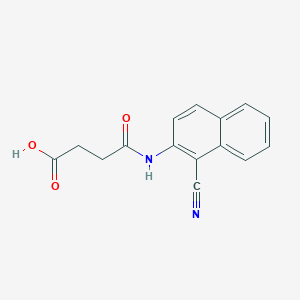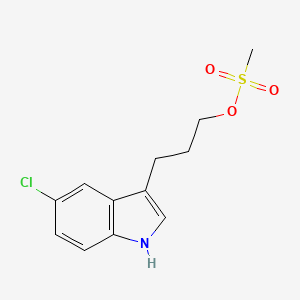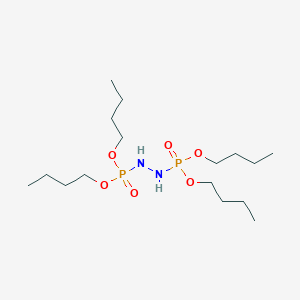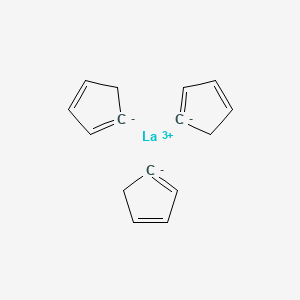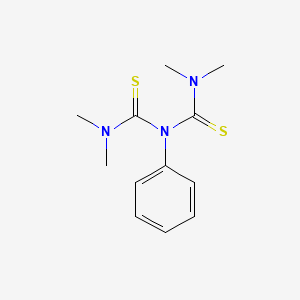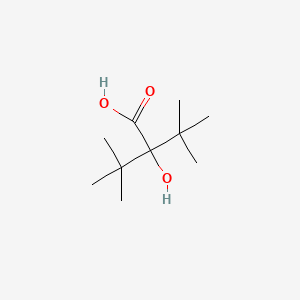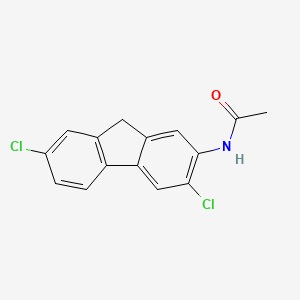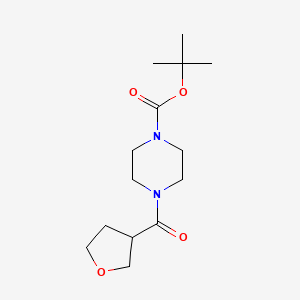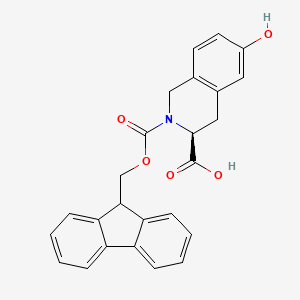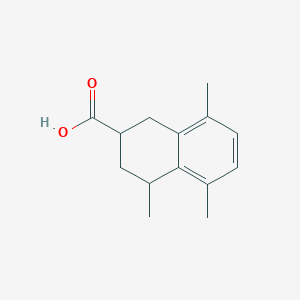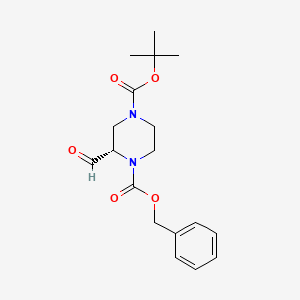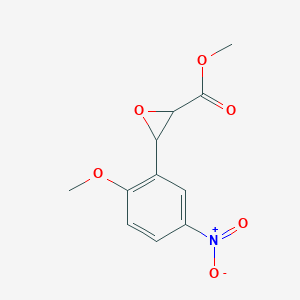
Methyl 3-(2-methoxy-5-nitrophenyl)oxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-methoxy-5-nitrophenyl)oxirane-2-carboxylate is a chemical compound with the molecular formula C11H11NO6. It is characterized by the presence of an oxirane ring, a methoxy group, and a nitrophenyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methoxy-5-nitrophenyl)oxirane-2-carboxylate typically involves the reaction of 2-methoxy-5-nitrobenzaldehyde with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2-methoxy-5-nitrophenyl)oxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(2-methoxy-5-nitrophenyl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2-methoxy-5-nitrophenyl)oxirane-2-carboxylate involves its interaction with molecular targets through its functional groups. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles. The nitro group can participate in redox reactions, and the methoxy group can influence the compound’s reactivity and solubility.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate: Similar structure but lacks the nitro group.
Oxirane, 2-ethyl-3-methyl-: Contains an oxirane ring but different substituents.
Oxirane, 2-methyl-3-(1-methylethyl)-: Another oxirane derivative with different substituents.
Uniqueness
Methyl 3-(2-methoxy-5-nitrophenyl)oxirane-2-carboxylate is unique due to the presence of both a nitro group and a methoxy group on the phenyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
33567-57-6 |
|---|---|
Fórmula molecular |
C11H11NO6 |
Peso molecular |
253.21 g/mol |
Nombre IUPAC |
methyl 3-(2-methoxy-5-nitrophenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C11H11NO6/c1-16-8-4-3-6(12(14)15)5-7(8)9-10(18-9)11(13)17-2/h3-5,9-10H,1-2H3 |
Clave InChI |
ZFSZGUBDAZQINV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2C(O2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




